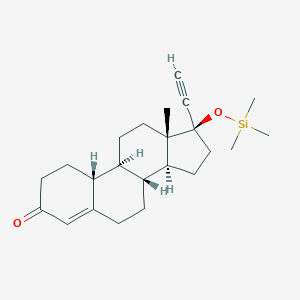

17-O-Trimethylsilyl Norethindrone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The research focuses on the chemical modification of norethynodrel, a steroidal oral contraceptive, through a process known as trimethylsilylation. This process involves treating norethynodrel with trimethylsilylimidazole under specific conditions, leading to the formation of two distinct products. These products are identified as 17 alpha-ethynyl-3,5(10)-estradien-3, 17 beta-diTMS and 17 alpha-ethynyl-1,3,5(10)-estratrien-3,17 beta-diTMS. The study explores the conditions under which these products are formed and provides insights into the possible mechanisms of their formation .

Synthesis Analysis

The synthesis of the trimethylsilyl derivatives of norethynodrel is achieved by treating the steroid with trimethylsilylimidazole. The reaction yields two main products, which are diTMS derivatives of the steroid. The formation of these products is temperature-dependent, with extended reaction times at 100 degrees Celsius favoring the production of the aromatic compound 17 alpha-ethynyl-1,3,5(10)-estratrien-3,17 beta-diTMS. A similar reaction with a second steroid, 5(10)-estren-17 beta-ol-3-one, results in analogous compounds, indicating a potential general applicability of this synthesis method for steroids .

Molecular Structure Analysis

The molecular structures of the synthesized products are characterized using gas chromatography-mass spectrometry (GC-MS). This analytical technique allows for the comparison of the diTMS derivatives with known estradiol derivatives, confirming the identity of the synthesized compounds. The molecular structure analysis is crucial for understanding the changes that occur during the trimethylsilylation process and the resulting properties of the new compounds .

Chemical Reactions Analysis

The chemical reactions involved in the trimethylsilylation of norethynodrel are complex and not fully understood. However, the study suggests that the aromatization of the A-ring in the steroid, which leads to the formation of the aromatic compound, is likely a result of dehydrogenation. This is in contrast to an alternative mechanism involving oxysilylation followed by the loss of trimethylsilanol. The exact pathway of the reaction remains a subject for further investigation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the trimethylsilyl derivatives of norethynodrel are not explicitly detailed in the provided papers. However, the identification of these compounds through GC-MS implies that they have distinct mass spectral properties that can be used for their characterization. The aromatization of the A-ring likely affects the physical and chemical properties of the steroid, potentially altering its biological activity and solubility. These properties are essential for understanding the implications of trimethylsilylation on the use of norethynodrel as an oral contraceptive .

Scientific Research Applications

Analytical Methods for Steroid Estrogens

Research has highlighted the importance of derivatization techniques for analyzing steroid estrogens, with 17-O-Trimethylsilyl Norethindrone being pertinent in the context of environmental science and ecological toxicology. Derivatization with trimethylsilyl (TMS) reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is crucial for enhancing the efficiency of analyzing hydroxyl and ketone groups in steroids. This is significant for assessing the presence and impact of steroid estrogens in various environmental samples, including water and sediment, using advanced detection methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) (H. Bi, 2015).

Genotoxicity Screening

A novel genotoxicity study identified norethindrone, a closely related compound to this compound, as potentially genotoxic due to its ability to activate p53 and phosphorylate H2AX, indicating DNA damage. This study utilized sensitive assays to detect double-strand breaks (DSBs), contributing to the understanding of norethindrone's carcinogenic potential. The concentrations used in the assays were significantly higher than therapeutic doses, suggesting the need for further investigation to determine the relevance of these findings for human exposure (E. Gallmeier et al., 2005).

Environmental and Biological Interactions

Research on the environmental and biological interactions of synthetic progestins, such as norethindrone, indicates their significant impact on aquatic life. Studies have demonstrated that norethindrone can disrupt endocrine systems in fish, leading to reproductive and developmental issues. This includes rapid masculinization and effects on the liver in species like the western mosquitofish (Gambusia affinis), showcasing the potential environmental threat posed by the release of synthetic progestins into aquatic environments (Li-Ping Hou et al., 2019).

Mechanism of Action

Target of Action

17-O-Trimethylsilyl Norethindrone is a derivative of Norethindrone . Norethindrone, also known as norethisterone, is a synthetic progestational hormone . The primary targets of Norethindrone are progesterone receptors, which are found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system .

Mode of Action

Norethindrone exerts its effects on target cells via binding to progesterone receptors, resulting in downstream changes to target genes .

Biochemical Pathways

Norethindrone, the parent compound, is known to affect several pathways related to reproduction and hormonal regulation .

Pharmacokinetics

Norethindrone, the parent compound, is known to be rapidly absorbed and metabolized in the liver . It undergoes hepatic reduction and conjugation, and is subject to first-pass effect .

Result of Action

Norethindrone, the parent compound, is known to suppress ovulation, thicken cervical mucus (which inhibits sperm penetration), slow the movement of the ovum through the fallopian tubes, and alter the endometrium .

properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O2Si/c1-6-23(25-26(3,4)5)14-12-21-20-9-7-16-15-17(24)8-10-18(16)19(20)11-13-22(21,23)2/h1,15,18-21H,7-14H2,2-5H3/t18-,19+,20+,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZECAWNJNIQRQF-GOMYTPFNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CCC34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563132 |

Source

|

| Record name | (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28426-43-9 |

Source

|

| Record name | (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,4R,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one](/img/structure/B127482.png)

![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)

![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol](/img/structure/B127496.png)